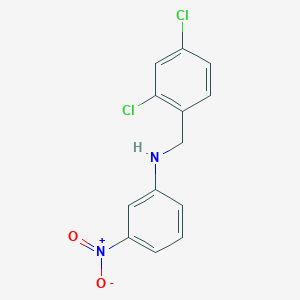

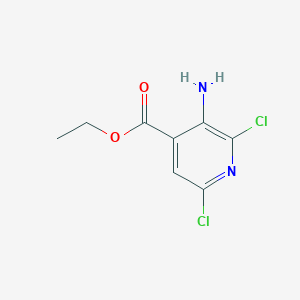

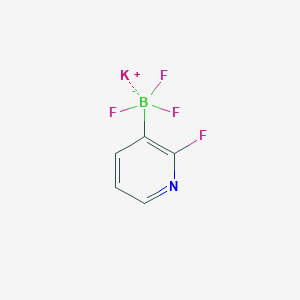

![molecular formula C15H14N4O3 B1370631 3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 1030457-30-7](/img/structure/B1370631.png)

3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of the [1,2,4]Triazolo[1,5-a]pyrimidin class . It has a molecular formula of C15H14N4O3 and a molecular weight of 298.3 . It is produced in accordance with internationally recognized requirements for the development and production of reference standards .

Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is ZUIVNYGZFPOXFW-UHFFFAOYSA-N .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Formation of Triazolopyrimidine Derivatives : Reactions involving similar compounds to 3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid have been reported to produce various triazolopyrimidine derivatives. These reactions are typically catalyzed in specific acidic or basic conditions, and the structures of the products are characterized using techniques like NMR, IR, MS spectroscopy, and X-ray diffraction (Britsun et al., 2006).

Formylation and Structural Elucidation : Similar compounds have been used in formylation reactions under Vilsmeier–Haack conditions. These reactions have led to the synthesis of various dihydrotriazolopyrimidines, whose structures have been elucidated using spectroscopic data and confirmed by X-ray analysis (Lipson et al., 2012).

Chemical Transformations and Reactions

Cyclocondensation Reactions : Studies have shown the ability of related triazolopyrimidine compounds to undergo cyclocondensation reactions with various agents like hydroxylamine and hydrazine, leading to the formation of different heterocyclic compounds. The structural determination of these compounds is primarily based on NMR spectral data, including NOE measurements (Desenko et al., 1998).

Ring-Chain Isomerism : Similar triazolopyrimidines have been observed to exhibit ring-chain isomerism, which is influenced by the solvent used and the length of the substituent chains. This isomerism involves heterocyclic ring opening and has been studied using methods like X-ray diffraction (Pryadeina et al., 2008).

Potential Pharmacological Applications

- Antibacterial Activity : A derivative of pyrimidine containing the 1,2,4-triazolopyrimidine ring, similar to the compound , has shown antibacterial activity against various microbial strains. The structure of such compounds has been characterized by a range of techniques including X-ray diffraction and spectroscopy (Lahmidi et al., 2019).

Propriétés

IUPAC Name |

3-(5-methyl-7-oxo-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c1-9-11(7-8-12(20)21)14(22)19-15(16-9)17-13(18-19)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,20,21)(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCIHVOAMPEJBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=CC=C3)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

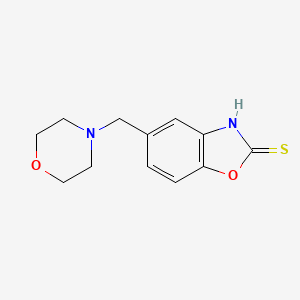

![5-Methylbenzo[c]phenanthridin-5-ium-2,3,7,8-tetrol](/img/structure/B1370553.png)

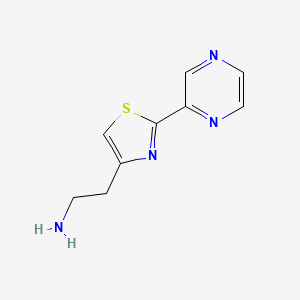

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B1370559.png)

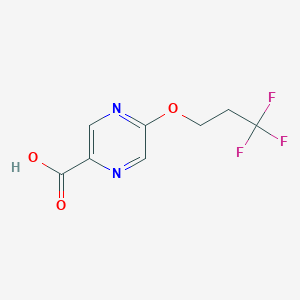

![4-allyl-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1370570.png)